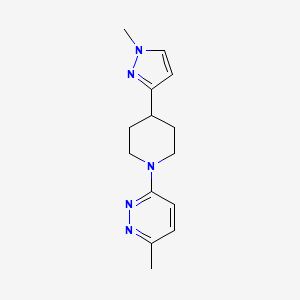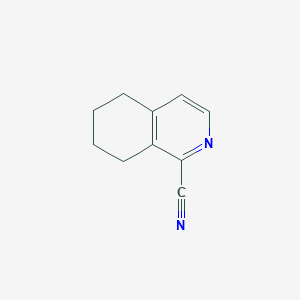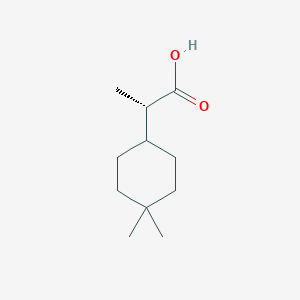![molecular formula C9H9N3O B2421589 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine CAS No. 22377-39-5](/img/structure/B2421589.png)
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine is a heterocyclic compound with the molecular formula C9H9N3O It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s known that oxadiazole derivatives can act as ligands, coordinating through the nitrogen atom . The interaction with its targets may lead to changes in the biological activity of the target, potentially altering its function .
Biochemical Pathways
Oxadiazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (17519 g/mol) and physical properties (melting point: 72-76 °C, density: 122 g/cm³) suggest that it may have suitable pharmacokinetic properties .
Result of Action
Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine. For instance, the compound is recommended to be stored at 0-8°C, suggesting that temperature can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been reported to have significant roles in tissue injury and inflammation .
Molecular Mechanism
It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and should be stored at 0-8°C .
Dosage Effects in Animal Models
It is known that oxadiazoles exhibit significant anti-inflammatory activity at a test dose of 25 mg/Kg .
Metabolic Pathways
It is known that oxadiazoles can be metabolized by hydroxylation and then conjugation with sulfate .
Transport and Distribution
It is known that this compound is stable and should be stored at 0-8°C .
Subcellular Localization
It is known that this compound is stable and should be stored at 0-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of phenylhydrazine with ethyl chloroformate followed by cyclization can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine: Similar in structure but may differ in specific functional groups and properties.
5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine hydrochloride: A hydrochloride salt form that may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific arrangement of the oxadiazole ring and the phenyl group, which imparts distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDLCLWPJHIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)




![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)
